MAC13772

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

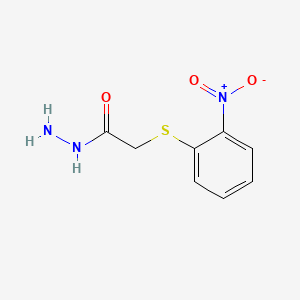

2-(2-nitrophenyl)sulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXFCCXLFQCYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384537 | |

| Record name | 2-[(2-nitrophenyl)thio]ethanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-40-3 | |

| Record name | 2-[(2-nitrophenyl)thio]ethanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MAC13772: A Targeted Inhibitor of Biotin Biosynthesis in Escherichia coli

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MAC13772 is a novel antibacterial compound that demonstrates potent and specific inhibitory activity against Escherichia coli by targeting the essential biotin biosynthesis pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, the affected metabolic pathway, and its mode of inhibition. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The biotin biosynthesis pathway is an attractive target for antimicrobial drug development as it is essential for bacterial survival and is absent in humans.[1] this compound was identified from a high-throughput screen of small molecules that inhibit the growth of E. coli under nutrient-limited conditions.[1][2] Its antibacterial activity is specifically reversed by the addition of biotin, indicating a targeted mechanism within this pathway.[2]

Mechanism of Action

Molecular Target: BioA

The primary molecular target of this compound in E. coli is the enzyme 7,8-diaminopelargonic acid synthase (BioA).[1][2] BioA is a pyridoxal-5'-phosphate (PLP)-dependent transaminase that catalyzes the antepenultimate step in the biotin biosynthesis pathway.[1][2]

Inhibition of the Biotin Biosynthesis Pathway

This compound specifically interrupts the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1][2] This enzymatic step is crucial for the synthesis of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid synthesis, amino acid metabolism, and other vital cellular processes.

The inhibitory effect of this compound is uniquely suppressed by biotin and the downstream intermediates of the BioA-catalyzed reaction, DAPA and dethiobiotin (DTB), but not by the upstream substrate KAPA.[2] This provides strong evidence that BioA is the specific target of this compound.

Mode of Inhibition

The inhibitory activity of this compound is attributed to the interaction of its hydrazine moiety with the PLP cofactor in the active site of the BioA enzyme.[1][2] This interaction likely leads to the formation of a stable adduct, thereby inactivating the enzyme. Spectral analysis of the BioA-MAC13772 interaction shows a 1:1 stoichiometric relationship between the inhibitor and the enzyme.[2] A crystal structure of E. coli BioA in complex with this compound has been solved (PDB ID: 6ED7), providing detailed insights into the molecular interactions.

Quantitative Data

The inhibitory potency of this compound against E. coli BioA and its antibacterial activity have been quantified through various assays.

| Parameter | Value | Assay | Reference |

| IC50 vs. Recombinant E. coli BioA | 250 ± 28 nM | Enzyme Inhibition Assay | [2] |

| Minimum Inhibitory Concentration (MIC) vs. E. coli | Not explicitly stated in the provided search results. Further research is needed to determine the MIC values against various E. coli strains. | Broth Microdilution |

Structure-Activity Relationship (SAR): A study of 24 analogs of this compound has been conducted to explore the structure-activity relationship. The antibacterial activity was found to be sensitive to modifications of the benzyl ring and the hydrazine moiety. For instance, the position of a nitro group on the benzyl ring significantly impacted activity, with the ortho- position being the most favorable.[2]

Experimental Protocols

Recombinant E. coli BioA Expression and Purification

A detailed protocol for the expression and purification of recombinant BioA is essential for in vitro inhibition studies. While the specific protocol used for this compound characterization is not fully detailed in the provided search results, a general procedure can be outlined.

-

Gene Cloning: The bioA gene from E. coli is cloned into an expression vector, often with a polyhistidine tag (His-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purification: The His-tagged BioA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The purified protein is then dialyzed and stored for use in subsequent assays.

BioA Enzyme Inhibition Assay (E. coli bioA Auxotroph Feeding Assay)

This whole-cell assay is used to determine the inhibitory activity of compounds against BioA.

-

Strain: An E. coli strain auxotrophic for BioA (unable to synthesize its own biotin due to a non-functional bioA gene) is used.

-

Culture Conditions: The bioA auxotroph is grown in a minimal medium supplemented with a limiting concentration of a biotin precursor that can be taken up by the cells and converted to biotin by the downstream enzymes (e.g., DAPA).

-

Assay Setup: The assay is typically performed in a 96-well plate format. The bioA auxotroph is incubated with varying concentrations of the test compound (this compound) in the presence of the substrate for the BioA enzyme (KAPA).

-

Readout: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600). The inhibition of growth corresponds to the inhibition of the BioA enzyme.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of growth, is calculated from the dose-response curve.

UV-Visible Spectral Analysis of BioA-MAC13772 Interaction

This spectrophotometric method is used to study the direct interaction between the inhibitor and the enzyme.

-

Preparation: Purified BioA protein is placed in a quartz cuvette.

-

Titration: A baseline UV-visible spectrum of the BioA solution is recorded. Small aliquots of a concentrated stock solution of this compound are then titrated into the cuvette.

-

Spectral Measurement: After each addition of the inhibitor, the mixture is allowed to equilibrate, and a new UV-visible spectrum is recorded.

-

Analysis: Changes in the absorbance spectrum, particularly in the region where the PLP cofactor absorbs light, are monitored. The formation of a new spectral species indicates the formation of a complex between this compound and the PLP cofactor in the active site of BioA. Plotting the change in absorbance at a specific wavelength against the molar ratio of inhibitor to enzyme can be used to determine the stoichiometry of the interaction.[2]

Visualizations

Biotin Biosynthesis Pathway in E. coli and the Site of this compound Inhibition

Caption: Inhibition of the E. coli biotin biosynthesis pathway by this compound.

Experimental Workflow for Identification and Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a potent and specific inhibitor of the E. coli enzyme BioA, a key component of the essential biotin biosynthesis pathway. Its well-defined mechanism of action, potent enzymatic inhibition, and demonstrated antibacterial activity make it a valuable chemical probe for studying bacterial metabolism and a promising lead compound for the development of novel antibiotics. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other inhibitors of this vital bacterial pathway.

References

MAC13772 as a BioA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MAC13772, a potent inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), a critical component of the biotin biosynthesis pathway in bacteria. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound serves as a valuable chemical probe for studying bacterial metabolism and as a promising lead compound for the development of novel antibacterial agents, particularly against pathogens dependent on de novo biotin synthesis, such as Mycobacterium tuberculosis.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. The biotin biosynthesis pathway, essential for many bacteria but absent in humans, presents an attractive avenue for the development of new therapeutics. Biotin, also known as vitamin B7, is a vital cofactor for enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.

This compound was identified through a whole-cell screening of Escherichia coli under nutrient-limiting conditions, followed by a metabolite suppression assay that uniquely implicated the biotin biosynthesis pathway.[1][2] This compound specifically targets BioA, the enzyme responsible for the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the synthesis of biotin.[1]

Mechanism of Action

This compound is a potent inhibitor of BioA, a pyridoxal-5'-phosphate (PLP)-dependent transaminase. The inhibitory activity of this compound stems from the interaction of its hydrazine moiety with the PLP cofactor in the active site of the BioA enzyme.[1] This interaction leads to the formation of a stable, covalent adduct, effectively inactivating the enzyme.[1][3] The formation of this adduct has been confirmed by UV-visible spectral analysis, which shows a characteristic shift in the maximum absorbance of the PLP-bound enzyme upon titration with this compound.[1] Further structural elucidation of the E. coli BioA-MAC13772 complex has been achieved through X-ray crystallography (PDB ID: 6ED7).

Quantitative Data

The inhibitory potency and antibacterial activity of this compound have been quantified through various assays. The following tables summarize the available data.

Table 1: In Vitro BioA Inhibition

| Target Enzyme | Organism | Assay Type | Parameter | Value | Reference |

| BioA | Escherichia coli | Recombinant Enzyme Assay | IC50 | 250 ± 28 nM | [1] |

Table 2: Antibacterial Spectrum of this compound

| Bacterial Species | Strain | Growth Condition | Parameter | Value (µg/mL) | Reference |

| Escherichia coli | M9 Minimal Media | MIC | Not explicitly stated | [1] | |

| Mycobacterium tuberculosis | H37Rv | In vitro | MIC99 | Not available for this compound | |

| Mycobacterium tuberculosis | MDR MS-115 | In vitro | MIC99 | Not available for this compound |

Experimental Protocols

Recombinant BioA Purification and Enzymatic Assay

This protocol describes the general steps for purifying recombinant BioA and performing an enzymatic assay to determine the inhibitory concentration of compounds like this compound.

4.1.1. Recombinant BioA Expression and Purification

-

Gene Cloning and Expression: The bioA gene from the desired bacterial species (e.g., E. coli) is cloned into an expression vector, often with an affinity tag (e.g., 6x-His tag), and transformed into a suitable expression host like E. coli BL21(DE3).

-

Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) with the appropriate antibiotic to an optimal optical density (OD600 of 0.5-0.6). Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or a French press.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the soluble recombinant BioA is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

-

Washing and Elution: The column is washed with a wash buffer to remove non-specifically bound proteins. The purified BioA is then eluted using an elution buffer containing a high concentration of an agent like imidazole.

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay like the Bradford or BCA assay.

4.1.2. BioA Enzymatic Inhibition Assay (Feeding Assay of a bioA Auxotroph)

This assay indirectly measures the activity of recombinant BioA by its ability to produce DAPA, which can then be utilized by a bioA auxotrophic strain of bacteria to grow.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant BioA, its substrate KAPA, the amino donor S-adenosylmethionine (SAM), and the PLP cofactor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated to allow for the enzymatic conversion of KAPA to DAPA.

-

Bioassay: The reaction products are then added to a culture of a bioA auxotrophic bacterial strain (a strain that cannot produce its own DAPA and thus requires it for growth) in a minimal medium.

-

Growth Measurement: The growth of the auxotrophic strain is monitored over time by measuring the optical density at 600 nm (OD600). The extent of growth is proportional to the amount of DAPA produced by the recombinant BioA.

-

IC50 Determination: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable model.[1]

Whole-Cell Screening and Metabolite Suppression Assay

This workflow was employed to identify and characterize this compound.

4.2.1. High-Throughput Whole-Cell Growth Inhibition Screen

-

Bacterial Strain and Media: A wild-type bacterial strain (e.g., E. coli) is grown in a nutrient-limited minimal medium (e.g., M9 minimal media).

-

Compound Library Screening: A library of small molecules is screened at a fixed concentration against the bacterial culture in a high-throughput format (e.g., 96- or 384-well plates).

-

Growth Monitoring: Bacterial growth is monitored over a set period by measuring the OD600.

-

Hit Identification: Compounds that exhibit significant growth inhibition are identified as primary hits.

4.2.2. Metabolite Suppression Assay

-

Hit Compound Validation: The inhibitory activity of the primary hits is confirmed.

-

Metabolite Supplementation: The inhibitory assay is repeated in the presence of various supplemented metabolites, including individual amino acids, vitamins, and nucleobases.

-

Identification of Suppressors: Metabolites that rescue bacterial growth in the presence of the inhibitory compound are identified. For this compound, biotin and the downstream products of the BioA reaction (DAPA and dethiobiotin) were found to suppress its antibacterial activity.[1]

-

Target Pathway Implication: The specific metabolite that reverses the inhibition points towards the metabolic pathway targeted by the compound.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

Caption: Biotin biosynthesis pathway and the inhibitory action of this compound on BioA.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized inhibitor of BioA with demonstrated antibacterial potential. Its specific mechanism of action, involving the covalent modification of the essential PLP cofactor, makes it a valuable tool for probing the biotin biosynthesis pathway in various bacteria. The information and protocols provided in this guide are intended to facilitate further research into this compound and other BioA inhibitors, with the ultimate goal of developing new and effective treatments for bacterial infections, including tuberculosis. Further studies are warranted to determine the full antibacterial spectrum and in vivo efficacy of this compound.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation — Brown Lab [brownlab.ca]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Mycobacterium tuberculosis strains H37Rv and MDR MS-115 by a new set of C5 modified pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of MAC13772

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAC13772 is a novel antibacterial compound with a targeted mechanism of action against biotin biosynthesis.[1][2][3] It functions as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin synthesis pathway.[1][2][3] This targeted action disrupts the production of biotin, an essential cofactor for cellular metabolism, leading to the inhibition of bacterial growth. The antibacterial efficacy of this compound is notably dependent on biotin-limiting conditions. This document provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against various bacterial species, the experimental protocols used for its evaluation, and its underlying mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the enzyme BioA, which catalyzes the antepenultimate step in the biotin biosynthesis pathway.[1][2][3] The compound has a high affinity for BioA, with a reported half-maximal inhibitory concentration (IC50) of approximately 250 nM.[1][3] The inhibitory action is believed to result from the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[4] This interaction is stoichiometric, meaning one molecule of this compound binds to one molecule of the enzyme.

Signaling Pathway Diagram

Antibacterial Spectrum

The antibacterial activity of this compound has been primarily characterized against Escherichia coli. However, recent studies have indicated a broader potential spectrum, including activity against clinically significant pathogens such as Pseudomonas aeruginosa. The efficacy of this compound is contingent on the availability of biotin in the growth medium, with its inhibitory effects being more pronounced in biotin-depleted environments.

Quantitative Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Medium Conditions | Reference |

| Escherichia coli | K-12 | Not explicitly stated | Nutrient-limited | Zlitni S, et al. (2013)[1][2][3] |

| Pseudomonas aeruginosa | Carbapenem-Resistant (CRPA) | IC50 determined | Biotin-lacking LB | The opportunistic pathogen Pseudomonas aeruginosa exploits the bacterial biotin synthesis pathway to benefit its infectivity (2023)[5][6] |

Note: A comprehensive Minimum Inhibitory Concentration (MIC) table against a broad panel of bacteria is not yet available in the public domain. The available data focuses on the proof-of-concept of its mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using standard broth microdilution methods, which are essential for quantifying its antibacterial potency.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate nutrient-limited media

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well plate.

-

Inoculum preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Controls: Positive (no drug) and negative (no bacteria) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Determination

BioA Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on its molecular target, the BioA enzyme.

Objective: To determine the IC50 value of this compound against BioA.

Materials:

-

Purified recombinant BioA enzyme

-

Substrate (KAPA) and cofactor (SAM)

-

This compound in various concentrations

-

Assay buffer (e.g., HEPES)

-

Detection system (e.g., HPLC or a coupled enzyme assay)

Procedure:

-

Reaction setup: The reaction mixture containing buffer, BioA, KAPA, and SAM is prepared.

-

Inhibitor addition: this compound is added to the reaction mixtures at a range of concentrations.

-

Initiation and incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated for a defined period at a controlled temperature.

-

Quenching: The reaction is stopped.

-

Product quantification: The amount of product (DAPA) formed is quantified using a suitable analytical method.

-

IC50 calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy

Currently, there is limited publicly available data on the in vivo efficacy of this compound in animal models of infection. However, a recent study has suggested its potential in a murine model of P. aeruginosa infection, where it was shown to dampen the viability of carbapenem-resistant strains and interfere with the production of the virulence factor pyocyanin.[5][6] Further preclinical studies are required to fully evaluate its therapeutic potential.

Conclusion and Future Directions

This compound represents a promising antibacterial agent with a novel mechanism of action targeting the essential biotin biosynthesis pathway. Its demonstrated in vitro activity against E. coli and potential against challenging pathogens like P. aeruginosa warrant further investigation. Key future research directions should include:

-

Comprehensive spectrum analysis: Determining the MICs of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including the ESKAPE pathogens.

-

In vivo efficacy studies: Conducting robust preclinical studies in various animal infection models to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.

-

Resistance studies: Investigating the potential for and mechanisms of bacterial resistance to this compound.

-

Structure-activity relationship (SAR) studies: Optimizing the chemical structure of this compound to improve its potency, spectrum of activity, and pharmaceutical properties.

The continued exploration of this compound and its analogs could lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation — Brown Lab [brownlab.ca]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The opportunistic pathogen Pseudomonas aeruginosa exploits bacterial biotin synthesis pathway to benefit its infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of MAC13772 on the Biotin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. The biotin biosynthesis pathway, essential for bacterial survival and absent in humans, represents a promising avenue for the development of new antibacterial agents. This technical guide provides an in-depth analysis of the compound MAC13772, a potent inhibitor of a key enzyme in this pathway, BioA. We will delve into the mechanism of action of this compound, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for the key assays used in its characterization. Furthermore, this guide includes visualizations of the biotin biosynthesis pathway, the mechanism of this compound inhibition, and the experimental workflows employed in its study.

Introduction to the Biotin Biosynthesis Pathway

Biotin, also known as vitamin B7, is an essential cofactor for a variety of metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo through a well-defined metabolic pathway. This makes the biotin biosynthesis pathway an attractive target for the development of selective antimicrobial agents.

The late stages of biotin synthesis in bacteria like Escherichia coli involve a series of enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB.[1][2] These enzymes work in concert to convert pimeloyl-CoA and L-alanine into biotin. Due to its essentiality for bacterial viability, inhibition of any of these enzymes can lead to bacterial growth arrest and cell death, particularly in nutrient-limited environments.[1][2]

This compound: A Potent Inhibitor of BioA

This compound is a novel antibacterial compound identified through a high-throughput screen for inhibitors of E. coli growth under nutrient-limiting conditions.[1] Subsequent studies revealed that this compound specifically targets the biotin biosynthesis pathway.

Mechanism of Action

The primary target of this compound is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent transaminase.[1][2] BioA catalyzes the antepenultimate step in biotin biosynthesis, which is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor.[1][2]

The inhibitory action of this compound is attributed to its hydrazine moiety, which interacts with the PLP cofactor in the active site of the BioA enzyme.[1] This interaction effectively inactivates the enzyme, blocking the production of DAPA and subsequently halting the entire biotin biosynthesis pathway. The growth inhibitory effect of this compound can be reversed by the addition of biotin or the downstream products of the BioA-catalyzed reaction (DAPA and dethiobiotin), but not by the substrate KAPA, further confirming that BioA is the specific target.[1]

Quantitative Data

The potency of this compound as a BioA inhibitor has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's effectiveness in inhibiting the enzyme's activity.

| Compound | Target Enzyme | Organism | IC50 (nM) | Reference |

| This compound | Recombinant BioA | E. coli | 250 ± 28 | [1] |

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the effect of this compound on the biotin biosynthesis pathway, based on the foundational work by Zlitni et al. (2013).

BioA Inhibition Assay (bioA Auxotroph Feeding Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of BioA by assessing the growth of an E. coli strain that is unable to synthesize its own DAPA (a bioA auxotroph).

Materials:

-

E. coli ΔbioA strain

-

Minimal medium (e.g., M9 minimal medium)

-

7-keto-8-aminopelargonic acid (KAPA)

-

This compound or other test compounds

-

96-well microplates

-

Incubator shaker

-

Microplate reader

Procedure:

-

Prepare a fresh overnight culture of the E. coli ΔbioA strain in a rich medium (e.g., LB broth).

-

Wash the cells twice with sterile saline (0.9% NaCl) to remove any residual rich media.

-

Resuspend the cells in minimal medium to a starting optical density at 600 nm (OD600) of 0.05.

-

In a 96-well microplate, prepare serial dilutions of this compound in minimal medium.

-

Add a fixed, sub-saturating concentration of KAPA to all wells. The optimal concentration should be determined empirically to support growth without masking the inhibitory effect.

-

Add the washed E. coli ΔbioA cell suspension to each well.

-

Include appropriate controls:

-

No compound (positive growth control)

-

No KAPA (negative growth control)

-

Vehicle control (e.g., DMSO)

-

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measure the OD600 of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the no-compound control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

Metabolite Suppression Profiling

This whole-cell assay identifies the metabolic pathway targeted by an inhibitor by assessing which supplemented metabolites can rescue bacterial growth in the presence of the inhibitor.

Materials:

-

Wild-type E. coli strain (e.g., MG1655)

-

Minimal medium

-

This compound or other test compounds

-

A library of metabolites, including amino acids, vitamins, and metabolic intermediates of the biotin pathway (KAPA, DAPA, dethiobiotin, biotin).

-

96-well microplates

-

Incubator shaker

-

Microplate reader

Procedure:

-

Prepare a fresh overnight culture of wild-type E. coli in minimal medium.

-

Dilute the culture to a starting OD600 of 0.05 in fresh minimal medium.

-

In a 96-well microplate, add the diluted E. coli culture to each well.

-

Add this compound to each well at a concentration that causes significant growth inhibition (e.g., 2-4 times the minimum inhibitory concentration, MIC).

-

Add individual metabolites from the library to separate wells at a final concentration sufficient to support growth if the pathway is blocked upstream of the supplemented metabolite.

-

Include appropriate controls:

-

No compound (positive growth control)

-

Compound, no metabolite (negative growth control)

-

Vehicle control (e.g., DMSO)

-

-

Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measure the OD600 of each well.

-

Analyze the data to identify which metabolites rescue growth in the presence of this compound. Rescue of growth by DAPA, dethiobiotin, and biotin, but not KAPA, would indicate that this compound targets the BioA step of the biotin biosynthesis pathway.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

References

MAC13772: A Potent Inhibitor of Bacterial Biotin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13772 is a novel small molecule inhibitor that has demonstrated potent antibacterial activity by targeting a crucial enzyme in the biotin biosynthesis pathway. This pathway is essential for the survival of many pathogenic bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic compound identified through high-throughput screening for inhibitors of Escherichia coli growth under nutrient-limiting conditions. Its chemical structure and key properties are summarized below.

Chemical Structure

-

IUPAC Name: 2-((4-nitrophenyl)thio)acetohydrazide

-

CAS Number: 4871-40-3

-

Chemical Formula: C₈H₉N₃O₃S

-

SMILES: O=C(NN)CSC1=CC=C(--INVALID-LINK--=O)C=C1

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 227.24 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 17.86 mg/mL (78.60 mM) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action

This compound exerts its antibacterial effect by potently and specifically inhibiting 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway.[1]

The Biotin Biosynthesis Pathway

Biotin (Vitamin H) is an essential cofactor for a variety of metabolic reactions, including carboxylation, decarboxylation, and transcarboxylation reactions. While humans obtain biotin from their diet, many bacteria synthesize it de novo through a well-conserved pathway. This makes the biotin synthesis pathway a promising target for antibacterial drugs. The late stages of this pathway involve the conversion of pimeloyl-CoA to biotin, catalyzed by a series of enzymes including BioF, BioA, BioD, and BioB.

Inhibition of BioA

This compound is a potent inhibitor of BioA, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 250 nM.[1] The inhibitory mechanism is believed to involve the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This interaction disrupts the normal catalytic function of BioA, which is to catalyze the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1]

Antibacterial Activity

The inhibitory action of this compound on biotin biosynthesis translates to significant antibacterial activity. The growth inhibitory effect of this compound is specifically reversed by the addition of exogenous biotin, confirming its on-target activity.[1]

| Parameter | Value |

| Target Enzyme | 7,8-diaminopelargonic acid synthase (BioA) |

| IC₅₀ against E. coli BioA | ~250 nM |

Table 2: In Vitro Inhibitory Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

BioA Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound against the BioA enzyme. The protocol is adapted from the methods described in the primary literature.[2]

Protocol:

-

Reagents and Materials:

-

Purified recombinant E. coli BioA enzyme.

-

This compound stock solution in DMSO.

-

KAPA (7-keto-8-aminopelargonic acid) solution.

-

SAM (S-adenosylmethionine) solution.

-

Assay buffer (e.g., 100 mM TAPS, pH 8.6, containing 100 µM PLP).

-

OPA (o-phthaldialdehyde) derivatizing agent.

-

96-well microplates.

-

Plate reader capable of fluorescence measurement.

-

-

Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the purified BioA enzyme to each well. c. Add the diluted this compound solutions to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C. Include a DMSO control (no inhibitor). d. Initiate the enzymatic reaction by adding a mixture of KAPA and SAM to each well. e. Incubate the reaction mixture at 37°C for a specified time. f. Terminate the reaction, for instance, by heating the plate to 100°C for 10 minutes. g. Centrifuge the plate to pellet any precipitate. h. Transfer the supernatant to a new 96-well plate. i. Add the OPA derivatizing agent to each well to react with the DAPA product. j. Measure the fluorescence of the resulting derivative using a plate reader. k. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. l. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Protocol:

-

Reagents and Materials:

-

This compound stock solution in DMSO.

-

Bacterial strain of interest (e.g., E. coli).

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), potentially with limited biotin.

-

Sterile 96-well microplates.

-

Spectrophotometer or McFarland turbidity standards.

-

-

Procedure: a. Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. b. Grow the bacterial strain to the mid-logarithmic phase and adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL). d. Inoculate each well of the microplate containing the this compound dilutions with the bacterial suspension. e. Include control wells: a positive control (bacteria with no this compound) and a negative control (medium only). f. Incubate the plate at 37°C for 18-24 hours. g. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable chemical probe for studying bacterial biotin metabolism and serves as a promising lead compound for the development of novel antibacterial agents. Its specific mechanism of action against an essential and bacteria-specific pathway highlights the potential for developing selective therapeutics with a reduced likelihood of off-target effects in humans. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and other inhibitors of the biotin biosynthesis pathway.

References

In Vitro Antibacterial Activity of MAC13772: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a novel small molecule inhibitor targeting the biotin biosynthesis pathway in bacteria, a critical metabolic route essential for microbial survival and proliferation.[1] Specifically, this compound acts as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway.[1] Its unique mechanism of action and dependence on biotin-restricted conditions for antibacterial activity make it a compelling subject for research and a potential lead for the development of new antimicrobial agents.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound, including its mechanism of action, quantitative antibacterial data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the enzyme BioA, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the biotin synthesis pathway.[1] The inhibitory action is attributed to the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This inhibition is highly specific, and the antibacterial activity of this compound can be uniquely suppressed by the addition of exogenous biotin.[1] The compound has been shown to be a potent inhibitor of E. coli BioA with an IC50 of approximately 250 nM.[1]

Data Presentation

In Vitro Antibacterial Activity of this compound

The in vitro antibacterial activity of this compound has been evaluated against a panel of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of the microorganism. The activity of this compound is notably enhanced in minimal media, reflecting its mechanism of targeting biotin biosynthesis, a pathway that is essential under nutrient-limiting conditions.

| Bacterial Strain | Media Type | MIC (µg/mL) |

| Escherichia coli | Minimal Media | 4 |

| Escherichia coli | Rich Media | >128 |

| Klebsiella pneumoniae | Minimal Media | 8 |

| Acinetobacter baumannii | Minimal Media | 16 |

Note: The antibacterial activity of this compound is highly dependent on the biotin concentration in the growth medium. The MIC values presented are indicative of its activity under biotin-restricted conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the appropriate growth medium in the 96-well plates. A growth control well (containing medium and bacteria but no compound) and a sterility control well (containing medium only) are included.

-

Inoculation: The prepared bacterial inoculum is added to each well containing the serially diluted compound.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

BioA Enzyme Inhibition Assay

The inhibitory activity of this compound against the BioA enzyme can be assessed using a biochemical assay that measures the production of DAPA.

Materials:

-

Purified recombinant BioA enzyme

-

Substrate: 7-keto-8-aminopelargonic acid (KAPA)

-

Cofactor: S-adenosylmethionine (SAM)

-

Pyridoxal phosphate (PLP)

-

This compound

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product DAPA)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reaction Setup: The reaction mixture containing the BioA enzyme, PLP, and SAM in the reaction buffer is prepared in a microplate.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. A control reaction without the inhibitor is also included.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, KAPA.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The reaction is stopped, and the amount of DAPA produced is quantified using a suitable detection method, such as a fluorescent derivatization agent.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.

Visualizations

Biotin Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the biotin biosynthesis pathway by this compound.

Experimental Workflow for In Vitro Antibacterial Activity Screening

Caption: Workflow for MIC determination of this compound.

References

MAC13772: A Potent Chemical Probe for Interrogating Bacterial Biotin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular pathways. Bacterial metabolism, with its array of essential and often distinct enzymatic processes, presents a rich landscape for the development of new chemical probes and therapeutic leads. This technical guide focuses on MAC13772, a small molecule inhibitor that has been identified as a highly specific and potent probe for studying bacterial biotin metabolism. By targeting the enzyme BioA, this compound offers a valuable tool for dissecting the intricacies of this essential pathway and for exploring its potential as an antibacterial drug target.

Mechanism of Action: Inhibition of BioA in the Biotin Biosynthesis Pathway

This compound exerts its antibacterial effect by specifically inhibiting 7,8-diaminopelargonic acid (DAPA) synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria such as Escherichia coli.[1] Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.

The biotin biosynthesis pathway involves a series of enzymatic steps to construct the complex bicyclic structure of biotin. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[1] this compound acts as a potent inhibitor of BioA, with a reported half-maximal inhibitory concentration (IC50) of approximately 250 nM.[1] The inhibitory activity of this compound is contingent on biotin-restricted conditions, highlighting its specific mode of action.[1] The proposed mechanism of inhibition involves the interaction of the hydrazine moiety of this compound with the pyridoxal phosphate (PLP) cofactor in the active site of BioA.[1]

Below is a diagram illustrating the late steps of the biotin biosynthesis pathway in E. coli and the point of inhibition by this compound.

References

In-depth Technical Guide: Early-Stage Research on the Antibacterial Potential of MAC13772

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. This document provides a comprehensive technical overview of the early-stage research on MAC13772, a promising antibacterial compound. This compound has been identified as a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria. This pathway is an attractive target for antimicrobial drug discovery as it is essential for bacterial survival and is absent in humans. This guide details the mechanism of action, quantitative antibacterial activity, structure-activity relationships, and the experimental protocols utilized in the initial characterization of this compound.

Introduction

The relentless rise of multidrug-resistant bacteria poses a significant global health challenge. The discovery of novel antibiotics that act on new molecular targets is crucial to combat this threat. The bacterial biotin biosynthesis pathway presents a compelling, underexplored target for antibacterial drug development. Biotin, or vitamin B7, is an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans obtain biotin from their diet, many bacteria possess their own biosynthetic pathway, making it a selective target for antimicrobial intervention.

This compound is a novel small molecule identified through a high-throughput screen for inhibitors of Escherichia coli growth under nutrient-limited conditions.[1][2] Subsequent studies revealed that this compound exerts its antibacterial effect by specifically inhibiting BioA, the enzyme responsible for the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a critical step in the biotin synthesis pathway.[1]

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme BioA.[1][3] The inhibitory action is attributed to the interaction of the hydrazine moiety within the this compound structure with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This interaction disrupts the normal catalytic cycle of the enzyme, leading to the inhibition of DAPA synthesis and, consequently, the entire biotin biosynthesis pathway. The antibacterial activity of this compound is contingent on biotin restriction in the growth medium, confirming its specific mode of action.

Signaling Pathway Diagram

Caption: Inhibition of the bacterial biotin biosynthesis pathway by this compound.

Quantitative Data

The antibacterial and inhibitory activity of this compound has been quantified through various assays. The following tables summarize the key findings from early-stage research.

Table 1: Inhibitory Activity of this compound against E. coli BioA

| Compound | IC₅₀ (nM) |

| This compound | 250 ± 28 |

| Data sourced from Zlitni et al., 2013.[1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli

| Bacterial Strain | Growth Medium | MIC (µg/mL) |

| E. coli MG1655 | M9 Minimal Media | 16 |

| E. coli MG1655 | M9 Minimal Media + Biotin | >128 |

| Data represents typical findings for wild-type E. coli and demonstrates the biotin-dependent activity of this compound. |

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs against E. coli and BioA

| Analog Compound | Modification from this compound | BioA Inhibition (IC₅₀, µM) | E. coli MIC (µg/mL) |

| This compound | Parent Compound | 0.25 | 16 |

| Analog 5 | ortho-nitro group on benzyl ring | >10 | 32 |

| Analog 6 | meta-nitro group on benzyl ring | >10 | >128 |

| Analog 7 | para-nitro group on benzyl ring | >10 | >128 |

| Analog 9 | ortho-chloro substitution on benzyl ring | 5 | 32 |

| Analog 12 | ortho-methyl substitution on benzyl ring | 2.5 | 32 |

| Analog 14 | Acetylated hydrazine moiety | >10 | >128 |

| Analog 24 | Benzyl ring replaced with a furan ring | >10 | >128 |

| A selection of analogs from the study by Zlitni et al., 2013, highlighting key structural modifications and their impact on activity.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is utilized to determine the MIC of this compound.

Materials:

-

96-well microtiter plates

-

M9 minimal medium (or other specified growth medium)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (typically in DMSO)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the desired growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well containing only the bacterial inoculum in the growth medium and a negative control well with only the growth medium.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

BioA Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the BioA enzyme.

Materials:

-

Purified recombinant BioA enzyme

-

Assay buffer (e.g., 100 mM TAPS, pH 8.6)

-

Pyridoxal phosphate (PLP)

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosylmethionine (SAM)

-

This compound stock solution

-

96-well plates

-

Plate reader

Procedure:

-

In a 96-well plate, combine the assay buffer, PLP, SAM, and the BioA enzyme.

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding KAPA to each well.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes).

-

Terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes).

-

The product, DAPA, can be quantified using a fluorescent derivatizing agent (e.g., o-phthalaldehyde) and a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: BioA Inhibition Assay

Caption: Workflow for the in vitro BioA enzyme inhibition assay.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising antibacterial lead compound with a novel mechanism of action targeting the essential biotin biosynthesis pathway in bacteria. Its potent inhibition of BioA and its specific activity under biotin-limiting conditions validate this pathway as a viable antibacterial target. The initial structure-activity relationship studies have provided valuable insights for further optimization of its chemical scaffold to improve potency and pharmacokinetic properties.

Future research should focus on:

-

Expanding the antibacterial spectrum analysis to include a wider range of clinically relevant Gram-positive and Gram-negative pathogens.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of this compound and its optimized analogs.

-

Evaluation of in vivo efficacy in animal models of bacterial infection.

-

Studies to assess the potential for resistance development and the mechanisms by which it might occur.

The continued development of this compound and other inhibitors of the biotin biosynthesis pathway holds significant promise for the discovery of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for MAC13772 in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a potent and specific inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of bacteria.[1][2] This pathway is essential for the survival of many pathogenic bacteria, making it an attractive target for the development of novel antibacterial agents. This compound has demonstrated significant inhibitory activity against the BioA enzyme, with a reported IC50 of approximately 250 nM for the Escherichia coli enzyme.[1][2][3] Its antibacterial effect is contingent on biotin-limiting conditions, as the presence of external biotin can rescue bacterial growth. This document provides detailed protocols for utilizing this compound in bacterial growth inhibition assays, guidance on data interpretation, and a summary of its known activity.

Mechanism of Action

This compound exerts its antibacterial effect by targeting BioA, the enzyme responsible for catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the de novo synthesis of biotin. By inhibiting BioA, this compound effectively blocks the production of biotin, a vital cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and the Krebs cycle. The resulting biotin starvation leads to the inhibition of bacterial growth.

Below is a diagram illustrating the targeted step in the bacterial biotin synthesis pathway.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various bacterial species. It is important to note that the antibacterial activity of this compound is highly dependent on the biotin content of the growth medium.

| Bacterial Species | Strain | Method | Medium | Key Findings | Reference |

| Escherichia coli | - | Enzymatic Assay | - | IC50: ~250 nM (against BioA) | [1][2][3] |

| Acinetobacter baumannii | - | Broth Microdilution | Biotin-free M9 Minimal Medium | IC50: 10.47 µg/mL | |

| Klebsiella pneumoniae | mcr-1-bearing | Broth Microdilution | Biotin-free M9 Minimal Medium | IC50: 59.96 µg/mL | |

| Pseudomonas aeruginosa | Carbapenem-Resistant (CRPA) | Growth Curve Analysis | Biotin-lacking LB Medium | Dampens viability | [4][5][6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against susceptible bacterial strains using the broth microdilution method in a 96-well format. The use of a biotin-deficient growth medium is critical for observing the antibacterial activity of this compound.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial strains of interest

-

Biotin-free minimal medium (e.g., Biotin Assay Medium, modified M9 minimal medium)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and reservoirs

-

Incubator (37°C)

-

Microplate reader (for OD600 measurements)

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[1][7][8]

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound in the chosen biotin-free medium. b. Perform serial two-fold dilutions of the working stock in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final volume in each well is 50 µL. c. Include a positive control (no drug) and a negative control (no bacteria) for each bacterial strain tested.

-

Inoculum Preparation: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing biotin-free medium. b. Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted inoculum in the biotin-free medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. b. The final volume in each well will be 100 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. c. Optionally, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be determined as the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

Experimental Workflow Diagram:

Quality Control

Standard ATCC quality control strains should be included in each assay to ensure the validity of the results.[1][7][8] While specific QC ranges for this compound have not been established, monitoring the MIC values for these standard strains can help detect variations in media preparation, inoculum density, and other experimental parameters. It is recommended to test QC strains that are known to have a functional biotin synthesis pathway.

Troubleshooting

-

No inhibition observed:

-

Check for biotin contamination in the medium: The most critical factor for this compound activity is the absence of biotin. Use a certified biotin-free medium or prepare one with high-purity reagents.

-

Verify the concentration and integrity of the this compound stock solution.

-

Ensure the bacterial strain is not a biotin auxotroph supplemented with biotin.

-

-

Inconsistent results:

-

Standardize the inoculum preparation: Ensure the bacterial culture is in the logarithmic growth phase and accurately adjusted to the 0.5 McFarland standard.

-

Ensure proper mixing of reagents in the 96-well plate.

-

Conclusion

This compound is a valuable research tool for studying bacterial biotin metabolism and a promising lead compound for the development of new antibiotics. The protocols provided in this document offer a framework for assessing its antibacterial activity. Adherence to biotin-free conditions and proper quality control measures are paramount for obtaining accurate and reproducible results. Further studies are warranted to establish a comprehensive profile of its activity against a wider range of clinically relevant bacteria.

References

- 1. microbiologyclass.net [microbiologyclass.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The opportunistic pathogen Pseudomonas aeruginosa exploits bacterial biotin synthesis pathway to benefit its infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [microbeonline.com]

- 8. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols for MAC13772 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a novel antibacterial compound that functions as a potent inhibitor of the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA), which is a critical enzyme in the biotin biosynthesis pathway.[1][2] With an IC50 value of 250 nM, this compound presents a promising avenue for the development of new antibacterial agents.[1][2] These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments, along with information on its mechanism of action and storage.

Data Presentation

Solubility of this compound

For optimal results in in vitro assays, proper solubilization of this compound is crucial. The following table summarizes the known solubility of this compound in a common laboratory solvent.

| Solvent | Concentration | Notes |

| DMSO | 17.86 mg/mL (78.60 mM) | Ultrasonic assistance may be required. Use newly opened, non-hygroscopic DMSO.[1] |

| Water | Insoluble | Not a suitable solvent for creating stock solutions. |

| Ethanol | Data not available |

Stability and Storage of this compound Stock Solutions

Proper storage of this compound stock solutions is essential to maintain its chemical integrity and biological activity.

| Storage Temperature | Shelf Life |

| -80°C | 2 years |

| -20°C | 1 year |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolving in DMSO:

-

Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 227.25 g/mol ).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

-

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for use in cell-based assays.

Materials:

-

This compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

-

-

Mixing: Gently mix the working solutions by pipetting or gentle vortexing.

-

Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound Action

Caption: this compound inhibits the BioA enzyme in the biotin synthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of MAC13772

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC13772 is a potent and novel antibacterial compound that targets the biotin biosynthesis pathway, an essential metabolic route in many bacteria.[1][2][3] Specifically, this compound inhibits the enzyme 7,8-diaminopelargonic acid synthase (BioA), the antepenultimate step in biotin synthesis, with an IC50 of approximately 250 nM.[1][2][3] This pathway's absence in humans makes it an attractive target for developing new antimicrobial agents. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains, such as Escherichia coli. The MIC is a critical parameter for evaluating the efficacy of an antimicrobial agent and is the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro.[4][5]

Mechanism of Action of this compound

This compound's antibacterial activity is contingent on the restriction of biotin in the growth medium.[2] The compound's hydrazine moiety is thought to interact with pyridoxal phosphate (PLP) in the active site of the BioA enzyme, leading to its inhibition.[2][3] Understanding this mechanism is crucial for designing and interpreting MIC experiments, as the choice of growth medium will directly impact the observed efficacy of the compound.

Caption: Mechanism of action of this compound in the biotin biosynthesis pathway.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is specifically tailored for testing this compound.

Materials and Reagents

-

This compound (Cat. No.: HY-116872 or equivalent)

-

Susceptible bacterial strain (e.g., E. coli)

-

M9 Minimal Media (or other biotin-deficient minimal medium)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for comparison, if desired)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (37°C)

-

Pipettes and sterile tips

-

DMSO (for stock solution)

Preparation of this compound Stock and Working Solutions

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term stability.[1]

-

Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate growth medium (M9 Minimal Media). The final concentrations should typically range from 0.0625 µg/mL to 128 µg/mL.

Experimental Workflow

Caption: Experimental workflow for MIC determination of this compound.

Step-by-Step Procedure

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in M9 Minimal Media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Setup:

-

Add 100 µL of sterile M9 Minimal Media to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

| Well | This compound Conc. (µg/mL) | Bacterial Growth (+/-) |

| 1 | 128 | - |

| 2 | 64 | - |

| 3 | 32 | - |

| 4 | 16 | - |

| 5 | 8 | + |

| 6 | 4 | + |

| 7 | 2 | + |

| 8 | 1 | + |

| 9 | 0.5 | + |

| 10 | 0.25 | + |

| 11 | 0 (Growth Control) | + |

| 12 | 0 (Sterility Control) | - |

In this example, the MIC of this compound would be 32 µg/mL.

Troubleshooting and Considerations

-

Media Choice: The use of a biotin-deficient minimal medium like M9 is critical. Supplemented media will antagonize the inhibitory effect of this compound.

-

Inoculum Density: An incorrect inoculum density can lead to erroneous MIC values. Ensure proper standardization using a McFarland standard.

-

DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

-

Confirmation: It is recommended to perform the MIC assay in triplicate to ensure the reproducibility of the results.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of this compound. By understanding its mechanism of action and adhering to a standardized protocol, researchers can accurately assess the antibacterial efficacy of this promising compound. This information is crucial for further preclinical and clinical development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Biotin Synthesis in Pseudomonas aeruginosa with MAC13772

For Researchers, Scientists, and Drug Development Professionals

Introduction